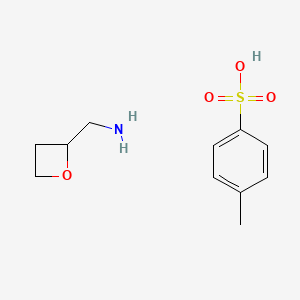
1-(Oxetan-2-yl)methanamine; para-toluene sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxetan-2-yl)methanamine; para-toluene sulfonate is a compound that features an oxetane ring, which is a four-membered ring containing one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-(Oxetan-2-yl)methanamine typically involves the cyclization of suitable precursors. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of protecting groups and selective deprotection steps to achieve high yields and purity. The use of palladium-catalyzed cross-coupling reactions is also common in the large-scale production of oxetane derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Oxetan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert oxetane derivatives into more stable compounds.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-(Oxetan-2-yl)methanamine; para-toluene sulfonate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a scaffold in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Oxetan-2-yl)methanamine exerts its effects involves the interaction of the oxetane ring with various molecular targets. The ring strain in the oxetane ring makes it reactive, allowing it to participate in ring-opening reactions that can lead to the formation of new chemical bonds. This reactivity is harnessed in medicinal chemistry to develop compounds with specific biological activities .
Comparación Con Compuestos Similares
3-(Aminomethyl)oxetane: Another oxetane derivative with similar reactivity but different substitution patterns.
Oxetan-3-one: A ketone derivative of oxetane used in various synthetic applications.
Uniqueness: 1-(Oxetan-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals .
Propiedades
Fórmula molecular |
C11H17NO4S |
|---|---|
Peso molecular |
259.32 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;oxetan-2-ylmethanamine |
InChI |
InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-4-1-2-6-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2 |
Clave InChI |
YLMXEOCOICWSKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


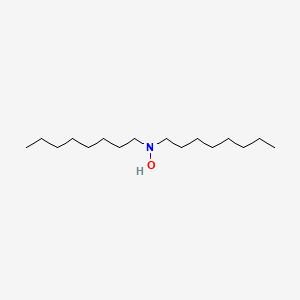

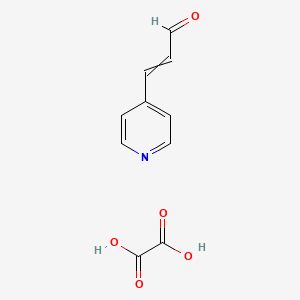

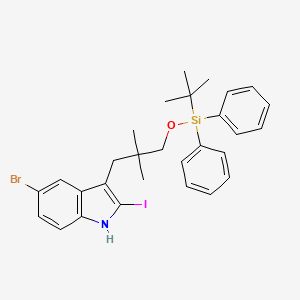
![1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)
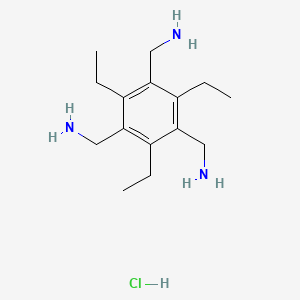
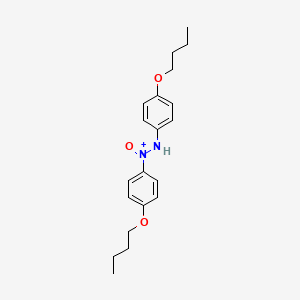
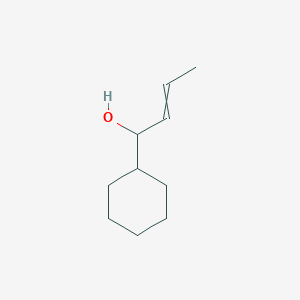
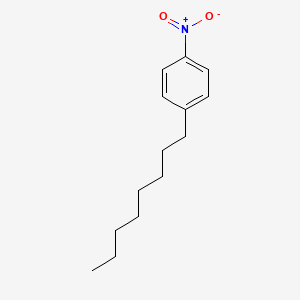
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B12508501.png)
![Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea](/img/structure/B12508512.png)
![6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12508516.png)
